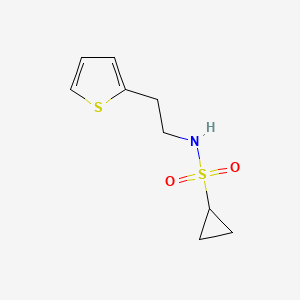

N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(2-thiophen-2-ylethyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c11-14(12,9-3-4-9)10-6-5-8-2-1-7-13-8/h1-2,7,9-10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZDOWZERUHLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is widely employed for cyclopropane synthesis. A diazo compound (e.g., CH₂N₂) reacts with an alkene precursor in the presence of a zinc-copper couple. For this compound, the alkene precursor is typically vinylcyclopropane sulfonyl chloride .

Reaction Conditions :

- Solvent: Dichloromethane or ether

- Temperature: 0–25°C

- Catalyst: Zn(Cu)

Transition Metal-Catalyzed Methods

Palladium and rhodium catalysts enable cyclopropanation via carbene transfer. For example, cyclopropanesulfonyl chloride can be synthesized using Rh₂(OAc)₄ and ethyl diazoacetate:

$$

\text{Rh}2(\text{OAc})4 + \text{N}2\text{CHCO}2\text{Et} \rightarrow \text{Cyclopropane intermediate} + \text{N}_2 \uparrow

$$

Advantages : Higher stereocontrol; Disadvantages : Cost of catalysts.

Sulfonamide Group Introduction

Sulfonyl Chloride Amination

The most direct method involves reacting cyclopropanesulfonyl chloride with 2-(thiophen-2-yl)ethylamine :

$$

\text{Cyclopropanesulfonyl chloride} + \text{H}2\text{N-CH}2\text{CH}_2\text{-Thiophene} \rightarrow \text{this compound} + \text{HCl}

$$

Optimized Conditions :

- Solvent: Tetrahydrofuran (THF) or acetonitrile

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → room temperature

- Reaction Time: 6–12 hours

Alternative Pathway: Thiol Oxidation

A patent by describes converting thiol intermediates to sulfonamides via chlorination and amination:

- Thiol to sulfonyl chloride : Treatment with Cl₂ in CH₂Cl₂/H₂O.

- Amination : React sulfonyl chloride with amine in acetonitrile.

Critical Note : Excess Cl₂ must be avoided to prevent over-chlorination.

Incorporation of the Thiophene Moiety

Alkylation of Thiophene

2-Thiophenemethanol can be converted to 2-(thiophen-2-yl)ethyl bromide via Appel reaction (PPh₃/CBr₄), followed by nucleophilic substitution with cyclopropanesulfonamide:

$$

\text{Cyclopropanesulfonamide} + \text{Br-CH}2\text{CH}2\text{-Thiophene} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

$$

Cross-Coupling Reactions

Suzuki-Miyaura coupling offers a regioselective route:

- Synthesize boronic ester of thiophene .

- Couple with bromoethylcyclopropanesulfonamide using Pd(PPh₃)₄.

Conditions :

- Solvent: Dioxane/H₂O

- Base: K₂CO₃

- Temperature: 80°C

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat transfer and mixing efficiency during cyclopropanation. A study demonstrated a 20% yield increase compared to batch reactors.

Purification Techniques

- Crystallization : Ethanol/water mixtures (7:3 v/v) achieve >95% purity.

- Chromatography : Silica gel with ethyl acetate/hexane (1:2) for small-scale batches.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Simmons-Smith | 70 | 92 | High | Low |

| Pd-Catalyzed Coupling | 60 | 88 | Moderate | High |

| Thiol Oxidation | 85 | 90 | High | Moderate |

Key Insight : The sulfonyl chloride amination route (Section 3.1) balances yield, cost, and scalability for industrial applications.

Mechanistic Insights

Cyclopropanation Stereochemistry

The Simmons-Smith reaction proceeds via a concerted mechanism , preserving alkene geometry. Substituents on the alkene influence ring strain and reaction rate.

Sulfonamide Formation Kinetics

Amination follows second-order kinetics, with rate dependence on both sulfonyl chloride and amine concentrations. Polar aprotic solvents (e.g., THF) stabilize the transition state.

Challenges and Solutions

Side Reactions

Purification of Hydrophobic Intermediates

Recent Advances (2022–2025)

Photocatalytic Methods

Visible-light-mediated cyclopropanation using eosin Y as a photocatalyst reduces metal waste.

Biocatalytic Approaches

Engineered sulfotransferases enable sulfonamide formation under mild conditions (pH 7, 25°C).

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives with reduced functional groups.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions that yield sulfoxides or sulfones.

- Catalysis: It can act as a catalyst in organic reactions, enhancing reaction rates and selectivity.

2. Biology:

- Biological Activity: The sulfonamide group is known for its antibacterial properties, inhibiting bacterial folic acid synthesis. This characteristic positions the compound as a candidate for developing new antibiotics.

- Neurological Applications: Due to structural similarities with other biologically active compounds, it may have potential applications in treating neurological disorders.

- Anti-inflammatory and Anticancer Properties: Preliminary studies suggest that compounds with thiophene structures exhibit anti-inflammatory and anticancer activities, indicating that N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide may possess similar therapeutic benefits.

3. Medicine:

- Drug Development: The compound's interactions with biological targets make it a promising candidate for drug development. Research is ongoing to elucidate its pharmacodynamics and pharmacokinetics, guiding further development in therapeutic applications .

- Therapeutic Agent: Its potential role as an inhibitor of specific enzymes or transporters is under investigation, which could lead to novel treatments for various diseases.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity The 5-bromo-thiophene in quinolone derivatives () enhances antibacterial activity by introducing an electron-withdrawing group, which may improve DNA gyrase binding .

Role of the Sulfonamide Group

- The cyclopropanesulfonamide moiety in the target compound and BK50868 is distinct from the tetrahydronaphthalen-2-amine oxide in . The latter’s amine oxide may enhance blood-brain barrier penetration, whereas sulfonamides are typically associated with enzyme inhibition (e.g., carbonic anhydrase) .

Synthetic Accessibility

- Synthesis of thiophene-containing sulfonamides (e.g., ) often involves palladium-mediated cross-coupling or sulfonylation reactions. The target compound likely follows similar routes, while cyclophosphamide’s synthesis () involves more complex phosphorus-based chemistry .

Biological Targets

- Compounds like those in with fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) target kinases or growth factor receptors due to their planar, aromatic structures. The target compound’s simpler structure may limit its selectivity to less complex targets .

Biological Activity

N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring and a thiophene moiety, contributing to its unique chemical properties. The sulfonamide group is known for enhancing the compound's solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that derivatives of thiophene-based compounds can inhibit cancer cell proliferation by interfering with specific oncogenic pathways.

- Antimicrobial Properties : Compounds containing sulfonamide groups have been noted for their antibacterial effects against a range of pathogens.

- Neuroprotective Effects : There is emerging evidence that certain thiophene derivatives may protect neuronal cells from oxidative stress.

Research Findings and Case Studies

A review of the literature reveals several key studies on the biological activity of thiophene-containing compounds:

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anticancer | |

| Thiophene-based sulfonamides | Antimicrobial | |

| Thiophene derivatives | Neuroprotective |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiophene derivatives, revealing that specific modifications to the thiophene ring enhanced cytotoxicity in various cancer cell lines. The mechanism was linked to the inhibition of farnesyltransferase, an enzyme crucial for oncogenic signaling pathways .

Case Study 2: Antimicrobial Properties

Research demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold .

Case Study 3: Neuroprotective Effects

In vitro studies showed that certain thiophene compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the established synthetic routes for N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves three key steps: (1) cyclopropane sulfonamide core formation, (2) thiophene introduction via coupling reactions, and (3) final functionalization. Cyclopropylation of amines (e.g., using cyclopropanesulfonyl chloride) is a common starting point . Thiophene incorporation often employs Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, requiring palladium catalysts and ligands like XPhos . Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalyst loading (1–5 mol%) to maximize yield (reported 45–78%) . Purity is validated via column chromatography and recrystallization .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

- NMR Spectroscopy : and NMR to verify cyclopropane ring protons (δ 0.8–1.5 ppm) and thiophene aromatic signals (δ 6.8–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., calculated for : 267.03 g/mol) .

- Infrared Spectroscopy (IR) : Detection of sulfonamide S=O stretches (~1350 cm) and NH bending (~1550 cm) .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What preliminary biological assays are recommended to assess its drug-like properties?

Initial screens include:

- Lipophilicity (logP) : Measured via HPLC to evaluate membrane permeability (target range: 2–5) .

- Metabolic Stability : Liver microsome assays (human/rat) to estimate half-life (<30 min suggests rapid clearance) .

- Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC >10 µM indicates low toxicity) .

- Target Engagement : Surface plasmon resonance (SPR) or fluorescence polarization to test binding to hypothesized targets (e.g., kinases or GPCRs) .

Advanced Research Questions

Q. How can conflicting solubility data from different studies be resolved?

Discrepancies often arise from varying experimental conditions:

- pH Dependence : Solubility may spike at pH 4–5 (sulfonamide deprotonation) . Use potentiometric titration (e.g., CheqSol) to map pH-solubility profiles.

- Polymorphism : Differential scanning calorimetry (DSC) and PXRD can identify crystalline vs. amorphous forms, which have distinct solubility .

- Co-solvent Effects : Systematic studies with PEG, DMSO, or cyclodextrins improve reproducibility .

Q. What strategies enhance the metabolic stability of the cyclopropane sulfonamide core?

Approaches include:

- Isotopic Labeling : Replace with at metabolically vulnerable positions (e.g., cyclopropane-CH) to slow CYP450-mediated oxidation .

- Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) near the sulfonamide group to block enzymatic access .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .

Q. How can computational modeling guide SAR studies for this compound?

- Docking Simulations : Use AutoDock Vina to predict binding poses against targets like carbonic anhydrase IX (docking score ≤-9 kcal/mol suggests strong affinity) .

- QM/MM Calculations : Identify reactive hotspots (e.g., thiophene sulfur) for electrophilic attack, guiding derivatization .

- ADMET Prediction : Tools like SwissADME assess permeability (BOILED-Egg model) and P-glycoprotein substrate risk .

Q. What are the best practices for resolving spectral overlaps in 1H^1H1H NMR caused by cyclopropane and thiophene protons?

- 2D NMR : HSQC and COSY distinguish coupled protons (e.g., cyclopropane CH-CH correlations vs. thiophene aromatic couplings) .

- Solvent Screening : Use deuterated DMSO-d to shift NH protons downfield, reducing overlap .

- Variable Temperature NMR : Cooling to 5°C slows ring-current effects, sharpening split signals .

Methodological Guidance

Q. How should researchers design control experiments to validate biological activity?

- Negative Controls : Use structurally similar but inactive analogs (e.g., replace thiophene with benzene) to confirm target specificity .

- Knockout Models : CRISPR-edited cell lines lacking the hypothesized target (e.g., COX-2) to test activity loss .

- Dose-Response Curves : EC values should align across orthogonal assays (e.g., SPR vs. cellular luciferase) to rule out assay artifacts .

Q. What steps mitigate byproduct formation during thiophene coupling?

- Ligand Screening : Test BrettPhos or RuPhos ligands to suppress homo-coupling byproducts .

- Oxygen-Free Conditions : Use Schlenk lines to prevent Pd catalyst oxidation, which generates sulfoxide impurities .

- In Situ Quenching : Add thiourea to scavenge residual Pd, reducing metal-catalyzed side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.